molecular formula C22H18N4O3 B2984653 2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-4H-chromen-4-one CAS No. 2034469-74-2

2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-4H-chromen-4-one

Cat. No.: B2984653
CAS No.: 2034469-74-2
M. Wt: 386.411
InChI Key: BVFXMMOSGKUJTK-UHFFFAOYSA-N
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Description

2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C22H18N4O3 and its molecular weight is 386.411. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Triazole Derivatives : The compound has been used in the synthesis of biologically significant structures like 1,2,4-triazolo[1,5-a]pyridines, achieved through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This process is notable for its direct metal-free oxidative N-N bond formation, offering short reaction times and high yields (Zheng et al., 2014).

  • Development of pH Probes : A ratiometric pH probe based on the dicyanomethylene-4H-chromene platform, synthesized via Knoevenagel Reaction, demonstrated high selectivity and sensitivity for pH variation, with significant fluorescent ratiometric responses and a notable Stokes shift. This probe showcases the first instance of pyrrolidine as part of the product structure in this reaction (Liu et al., 2017).

  • Catalysis Research : Chiral pyrrolidine SalenMn(III) complexes with an anchored functional group have been synthesized for asymmetric epoxidation of substituted chromenes. This research highlights the effective catalysis of substituted chromenes, showcasing the versatility of chromene derivatives in catalytic applications (Zhang et al., 2008).

Material Science and Photophysical Studies

  • Supramolecular Structure Analysis : The crystal structures of compounds featuring similar chemical frameworks have been examined to understand their intermolecular contact patterns and packing arrangements, offering insights into the crystallization behavior of this class of compound (Tawfiq et al., 2014).

  • Photophysical Properties : Investigations into the excitation-dependent emission of zinc complexes with pyridyltriazoles revealed a surprising phenomenon where the emission color changes with excitation wavelength. This study demonstrates the significant influence of supramolecular differences in the single-crystal architecture on photophysical behavior (Gusev et al., 2019).

Biological and Medicinal Research

  • Cytotoxic Activity Research : A novel series of derivatives based on chromeno[3,4-c]pyrrole-3,4-dione were synthesized and evaluated for their cytotoxic activity, demonstrating the potential therapeutic values of these compounds (Azab et al., 2017).

  • Investigation of Anticancer Properties : The study of polymorphism in chromen-2-ones assumed for their potential anticancer activity revealed different polymorphic structures, indicating the importance of weak intermolecular interactions in the formation of these structures (Shishkina et al., 2019).

Properties

IUPAC Name

2-[3-(4-phenyltriazol-1-yl)pyrrolidine-1-carbonyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3/c27-19-12-21(29-20-9-5-4-8-17(19)20)22(28)25-11-10-16(13-25)26-14-18(23-24-26)15-6-2-1-3-7-15/h1-9,12,14,16H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFXMMOSGKUJTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)C4=CC(=O)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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